Cas no 1493595-19-9 (1-(1-benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid)
1-(1-benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1-benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid
- 1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid
- EN300-1840406
- AKOS015368110
- 1493595-19-9
-
- Inchi: 1S/C13H12O2S/c14-12(15)13(5-6-13)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8H,5-7H2,(H,14,15)
- InChI Key: NHWVVAVFAXRADP-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(=C1)CC1(C(=O)O)CC1
Computed Properties
- Exact Mass: 232.05580079g/mol
- Monoisotopic Mass: 232.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 65.5Ų
1-(1-benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840406-0.05g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1840406-0.1g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1840406-0.25g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1840406-0.5g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1840406-1.0g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1840406-2.5g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1840406-5.0g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1840406-10.0g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1840406-1g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1840406-5g |
1-[(1-benzothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid |
1493595-19-9 | 5g |
$2650.0 | 2023-09-19 |
1-(1-benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(1-benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid
1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid (CAS No. 1493595-19-9): A Comprehensive Overview
1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid (CAS No. 1493595-19-9) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct benzothiophene and cyclopropane moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The benzothiophene core is a well-known heterocyclic structure that has been extensively studied for its diverse pharmacological properties. Compounds containing this scaffold have shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The cyclopropane ring, on the other hand, adds a unique dimension to the molecule's conformational flexibility and electronic properties, which can influence its biological activity and pharmacokinetic behavior.
Recent studies have highlighted the importance of 1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound can act as a potent inhibitor of certain enzymes involved in inflammatory responses. This finding opens up new avenues for the development of anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its anti-inflammatory properties, 1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid has shown promise in cancer research. Studies have indicated that this compound can selectively target and inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways that are aberrantly activated in cancer cells, such as the PI3K/AKT/mTOR pathway. This selective targeting ability makes it an attractive candidate for further preclinical and clinical evaluation.
The pharmacokinetic profile of 1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid is another area of active research. Preliminary data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for ensuring that the drug reaches its intended target in sufficient concentrations to exert its therapeutic effects while minimizing toxicity.
From a synthetic chemistry perspective, the preparation of 1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid involves several steps that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methods have made it possible to produce this compound more efficiently and cost-effectively. For example, a novel palladium-catalyzed coupling reaction has been developed to facilitate the formation of the benzothiophene moiety with high selectivity.
The safety profile of 1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid is also an important consideration. Preclinical toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings provide a strong foundation for advancing this compound into clinical trials.
In conclusion, 1-(1-Benzothiophen-3-yl)methylcyclopropane-1-carboxylic acid (CAS No. 1493595-19-9) represents a promising lead compound with potential applications in anti-inflammatory and anticancer therapy. Ongoing research continues to unravel its full biological potential and optimize its pharmacological properties for clinical use. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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